

Atrazine Mercapturate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atrazine mercapturate

Cat. No.: B029267

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **atrazine mercapturate**, a key biomarker for monitoring exposure to the herbicide atrazine. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, metabolic pathways, and analytical methodologies for its detection.

Core Chemical and Physical Data

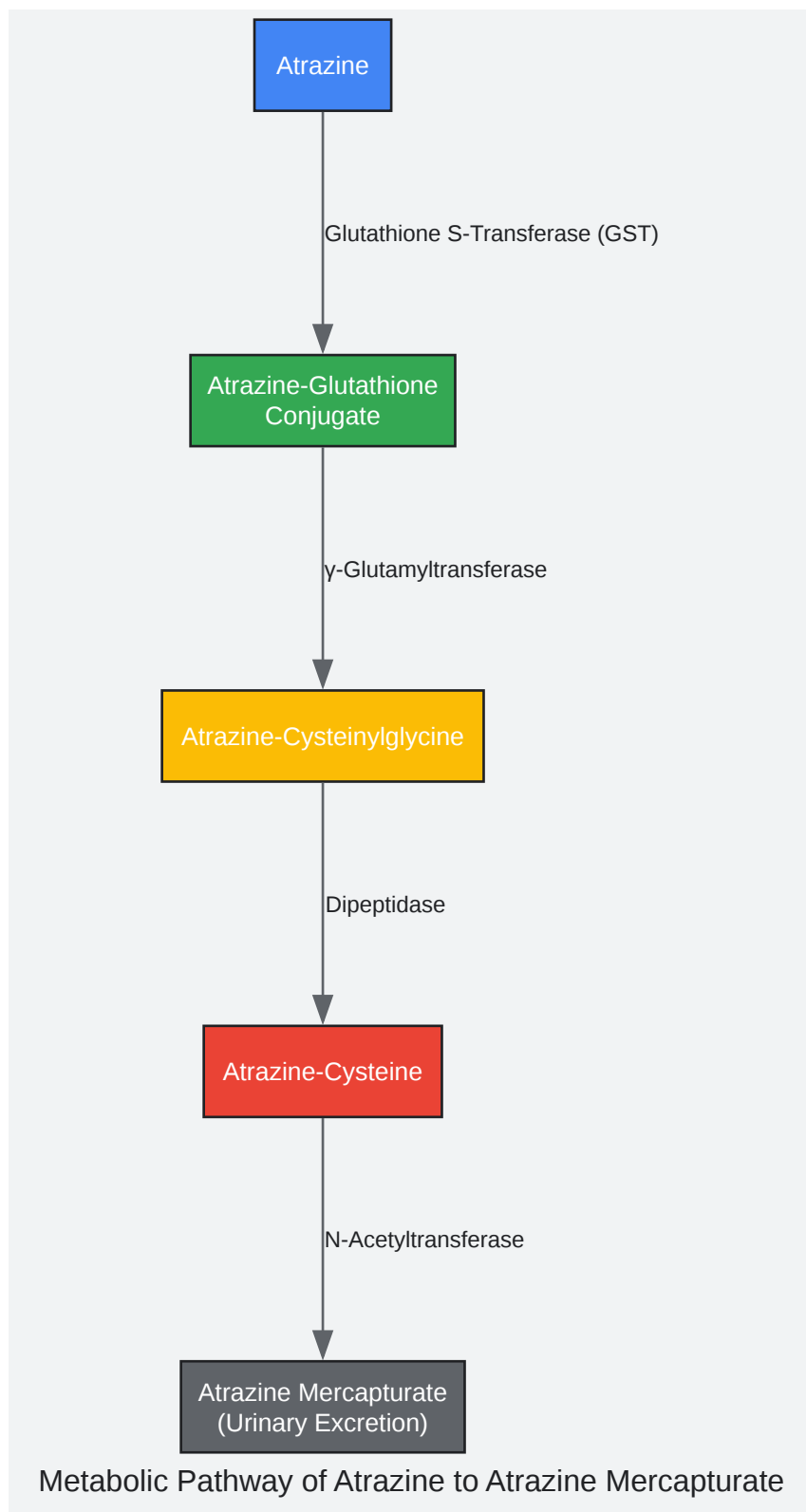
Atrazine mercapturate is the principal metabolite of atrazine found in human urine, formed through the glutathione conjugation pathway.^{[1][2]} Its presence in urine is a reliable indicator of recent atrazine exposure. Key quantitative data for **atrazine mercapturate** are summarized below.

Property	Value	Source
CAS Number	138722-96-0	PubChem, Cayman Chemical, MedKoo
Molecular Weight	342.42 g/mol	PubChem, MedKoo, AllImpus
Molecular Formula	C13H22N6O3S	PubChem, Cayman Chemical, MedKoo

Metabolic Pathway of Atrazine to Atrazine

Mercapturate

Atrazine is metabolized in humans and other organisms primarily through a Phase II detoxification process involving glutathione S-transferases (GSTs).^{[3][4]} This enzymatic reaction conjugates atrazine with glutathione, leading to the formation of atrazine-glutathione. This conjugate is then further processed through the mercapturic acid pathway to yield **atrazine mercapturate**, which is subsequently excreted in the urine.^[2]



[Click to download full resolution via product page](#)

Caption: Atrazine metabolism via the mercapturic acid pathway.

Experimental Protocols for Quantification in Urine

The quantification of **atrazine mercapturate** in urine is crucial for assessing human exposure to atrazine. The two primary analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of **atrazine mercapturate** in urine.[5][6] An improved method utilizes online solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis.[5]

Sample Preparation and Extraction:

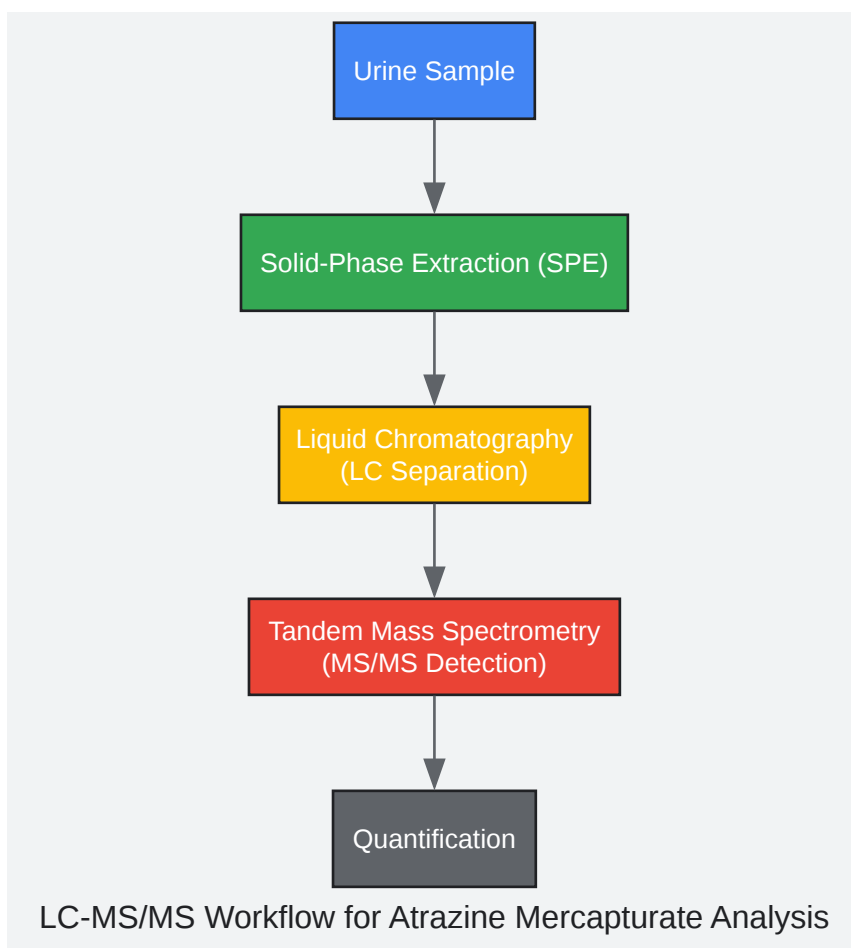
- Acidify urine samples (e.g., to pH 2 with acetic acid).[7]
- For online SPE, inject the urine sample directly into the system. An Oasis HLB column can be used for extraction.[5]
- For offline SPE, pass the acidified urine through a solid-phase extraction cartridge (e.g., Oasis MCX).[5]
- Wash the cartridge to remove interferences.
- Elute **atrazine mercapturate** with an appropriate solvent (e.g., ethyl acetate).[7]
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

- HPLC System: A system capable of gradient elution is required.
- Analytical Column: A reverse-phase column such as a C18 is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid), is used for separation.

- Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
- Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[7]

The limit of quantification for this method can be as low as 0.05 ng/mL.[5]



[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS/MS analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening large numbers of urine samples for **atrazine mercapturate**.^{[1][8]} It is a competitive immunoassay where **atrazine mercapturate** in the sample competes with a labeled **atrazine mercapturate** conjugate for binding to a limited number of specific antibodies.

General ELISA Protocol:

- Coating: Microtiter plates are coated with antibodies specific to **atrazine mercapturate**.
- Sample/Standard Addition: Urine samples (often diluted to minimize matrix effects) and standards of known **atrazine mercapturate** concentrations are added to the wells.[8]
- Competitive Binding: An enzyme-labeled **atrazine mercapturate** conjugate is added to the wells. This competes with the **atrazine mercapturate** in the sample for binding to the antibodies.
- Incubation: The plate is incubated to allow for binding to occur.
- Washing: The plate is washed to remove any unbound reagents.
- Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
- Signal Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of **atrazine mercapturate** in the sample.

The limit of quantification for ELISA can be around 0.3 µg/L after a 4-fold dilution of the urine sample.[8]

Conclusion

This technical guide provides essential information on **atrazine mercapturate** for the scientific community. The detailed metabolic pathway and analytical protocols serve as a valuable resource for researchers involved in toxicology, environmental health, and drug development. The continued refinement of analytical methods will further enhance our ability to accurately assess human exposure to atrazine and understand its potential health implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of atrazine metabolites in human urine: development of a biomarker of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrazine Mercapturate Test | Take Control Of Your Health With Superpower [superpower.com]
- 3. Characterization of atrazine biotransformation by human and murine glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an enzyme-linked immunosorbent assay for atrazine mercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atrazine Mercapturate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029267#atrazine-mercapturate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com